3-Carboxiumbiliferil-β-D-glucurónido

Descripción general

Descripción

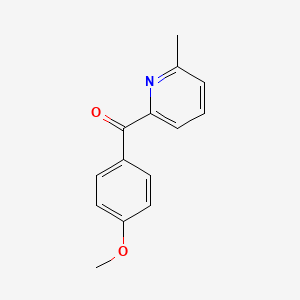

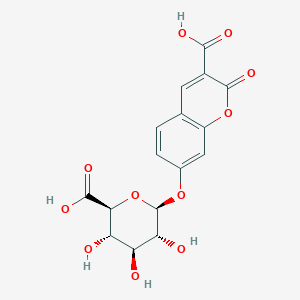

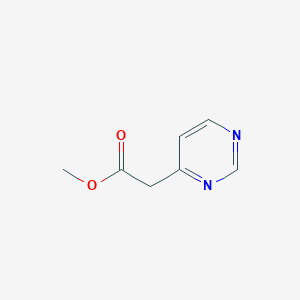

3-Carboxyumbelliferyl-b-D-glucuronide is a water-soluble fluorogenic substrate used primarily for detecting β-glucuronidase activity. It is similar to 4-Methylumbelliferyl-β-D-glucuronide and is widely used in various biochemical assays . The compound has a molecular formula of C16H14O11 and a molecular weight of 382.27 Da .

Aplicaciones Científicas De Investigación

3-Carboxyumbelliferyl-b-D-glucuronide is extensively used in scientific research for:

Biochemical Assays: It serves as a sensitive fluorogenic substrate for detecting β-glucuronidase activity in various biological samples, including plant lysates, homogenates, and whole plant assays.

Diagnostics: Utilized in diagnostic assays to measure β-glucuronidase activity, which can be indicative of certain diseases.

Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors or activators of β-glucuronidase.

Mecanismo De Acción

Target of Action

The primary target of 3-Carboxyumbelliferyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step that is necessary for the metabolism of certain compounds .

Mode of Action

3-Carboxyumbelliferyl-b-D-glucuronide acts as a fluorogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be detected and measured . This fluorescence provides a means of tracking the activity of β-glucuronidase .

Biochemical Pathways

The action of 3-Carboxyumbelliferyl-b-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s method for detoxifying and eliminating various substances. When β-glucuronidase activity is measured using 3-Carboxyumbelliferyl-b-D-glucuronide, it provides insight into the functioning of this pathway .

Pharmacokinetics

As a substrate for β-glucuronidase, its bioavailability would likely depend on the presence and activity of this enzyme .

Result of Action

The cleavage of 3-Carboxyumbelliferyl-b-D-glucuronide by β-glucuronidase results in the release of a fluorescent product . This fluorescence can be measured, providing a quantitative assessment of β-glucuronidase activity . This can be useful in various research and diagnostic applications .

Action Environment

The action of 3-Carboxyumbelliferyl-b-D-glucuronide is likely to be influenced by factors that affect enzyme activity, such as pH, temperature, and the presence of cofactors or inhibitors .

Análisis Bioquímico

Biochemical Properties

3-Carboxyumbelliferyl-b-D-glucuronide plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When β-glucuronidase acts on 3-Carboxyumbelliferyl-b-D-glucuronide, it cleaves the glucuronide moiety, releasing a fluorescent product that can be easily detected . This interaction is highly specific, making 3-Carboxyumbelliferyl-b-D-glucuronide an excellent tool for measuring β-glucuronidase activity in various biological samples .

Cellular Effects

The effects of 3-Carboxyumbelliferyl-b-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. In cells expressing β-glucuronidase, the cleavage of 3-Carboxyumbelliferyl-b-D-glucuronide results in the production of a fluorescent signal, which can be used to monitor enzyme activity and cellular processes . This compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly but serves as a valuable indicator of β-glucuronidase activity .

Molecular Mechanism

At the molecular level, 3-Carboxyumbelliferyl-b-D-glucuronide functions by binding to the active site of β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, resulting in the release of a fluorescent product . This reaction is highly specific and efficient, allowing for precise measurement of β-glucuronidase activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-Carboxyumbelliferyl-b-D-glucuronide are critical factors. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that 3-Carboxyumbelliferyl-b-D-glucuronide maintains its effectiveness in detecting β-glucuronidase activity over extended periods, provided it is stored at appropriate temperatures and protected from light .

Dosage Effects in Animal Models

The effects of 3-Carboxyumbelliferyl-b-D-glucuronide in animal models vary with dosage. At optimal concentrations, it effectively measures β-glucuronidase activity without causing adverse effects . At high doses, there may be potential toxic effects, although these are generally minimal due to the compound’s specific interaction with β-glucuronidase . Threshold effects are observed, where the fluorescent signal increases proportionally with the enzyme activity up to a certain point .

Metabolic Pathways

3-Carboxyumbelliferyl-b-D-glucuronide is primarily involved in the metabolic pathway of β-glucuronidase activity. The enzyme hydrolyzes the glucuronide bond, releasing the fluorescent product . This reaction does not significantly affect other metabolic pathways or metabolite levels, making 3-Carboxyumbelliferyl-b-D-glucuronide a specific and reliable substrate for detecting β-glucuronidase activity .

Transport and Distribution

Within cells and tissues, 3-Carboxyumbelliferyl-b-D-glucuronide is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the enzyme, where it undergoes enzymatic cleavage to produce the fluorescent signal . This localization ensures that the fluorescent product is generated specifically in cells with β-glucuronidase activity .

Subcellular Localization

The subcellular localization of 3-Carboxyumbelliferyl-b-D-glucuronide is primarily determined by the presence of β-glucuronidase. The compound is directed to compartments where the enzyme is active, such as lysosomes . This targeting ensures that the fluorescent signal is produced in specific subcellular locations, allowing for precise measurement of β-glucuronidase activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxyumbelliferyl-b-D-glucuronide typically involves the glycosylation of 3-carboxyumbelliferone with a protected glucuronic acid derivative. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The protecting groups are then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for 3-Carboxyumbelliferyl-b-D-glucuronide are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves rigorous purification steps to ensure high purity (>95%) of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Carboxyumbelliferyl-b-D-glucuronide primarily undergoes enzymatic hydrolysis when exposed to β-glucuronidase. This reaction results in the cleavage of the glycosidic bond, releasing 3-carboxyumbelliferone, which is fluorescent .

Common Reagents and Conditions

Enzymatic Hydrolysis: β-glucuronidase is the primary enzyme used.

Reaction Conditions: Typically conducted in aqueous buffers at physiological pH (around 7.0) and temperature (37°C).

Major Products

3-Carboxyumbelliferone: The fluorescent product formed upon enzymatic cleavage.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylumbelliferyl-β-D-glucuronide

- 6-Chloro-4-methylumbelliferyl-β-D-glucuronide

Uniqueness

3-Carboxyumbelliferyl-b-D-glucuronide is unique due to its high sensitivity and water solubility, making it particularly suitable for aqueous biochemical assays. Its carboxyl group enhances its solubility compared to other similar compounds .

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJWPNWCJGLBP-DKQGBHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628682 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216672-17-2 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)